{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine {1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451569
InChI: InChI=1S/C14H21NO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine

CAS No.:

Cat. No.: VC20451569

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name [1-(3-phenylmethoxypropyl)cyclopropyl]methanamine
Standard InChI InChI=1S/C14H21NO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2
Standard InChI Key NNJIDMAIGQWTER-UHFFFAOYSA-N
Canonical SMILES C1CC1(CCCOCC2=CC=CC=C2)CN

Introduction

Chemical Identity and Structural Features

Molecular Framework and Nomenclature

The systematic IUPAC name {1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine reflects its core structure:

  • A cyclopropane ring substituted at the 1-position with a methanamine group (-CH2NH2).

  • A 3-(benzyloxy)propyl chain (-CH2CH2CH2-O-Bn) attached to the same cyclopropane carbon.

The molecular formula is C14H21NO, with a molecular weight of 219.32 g/mol. Key identifiers include:

  • SMILES: C1CC1(CN)CCOCC2=CC=CC=C2

  • InChIKey: UYNVZQPKOGTZQH-UHFFFAOYSA-N .

Stereochemical Considerations

Synthesis and Optimization Strategies

Cyclopropanation via Kulinkovich Reaction

The cyclopropane core is typically constructed using the Kulinkovich reaction, where ethyl esters react with Grignard reagents in the presence of titanium(IV) isopropoxide. For example, ethyl 5-(benzyloxy)pentanoate undergoes cyclopropanation to yield intermediates with protected hydroxyl groups, which are later deprotected to form the target amine .

Alkylation and Reductive Amination

A two-step sequence is employed to introduce the methanamine group:

  • Alkylation: Reaction of cyclopropane intermediates with alkyl bromides (e.g., 3-bromopropan-1-amine) in the presence of a base.

  • Reductive Amination: Condensation of ketones or aldehydes with ammonia or primary amines, followed by reduction with NaBH4 or H2/Pd-C .

Example Protocol (adapted from ):

  • Kulinkovich Cyclopropanation:

    • Ethyl 5-(benzyloxy)pentanoate + Ti(OiPr)4 + EtMgBr → Cyclopropane intermediate (70% yield).

  • TBDMS Protection:

    • Intermediate + tert-butyldimethylsilyl chloride → Silyl-protected alcohol (85% yield).

  • Amine Deprotection:

    • Silyl ether + HF/MeCN → {1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine (92% yield).

Challenges and Yield Optimization

  • Cyclopropane Stability: The ring’s strain makes it prone to ring-opening under acidic or oxidative conditions. Use of mild reagents (e.g., HF/MeCN for deprotection) is critical .

  • Byproduct Formation: Competing pathways during alkylation can yield N-benzyl derivatives; optimizing stoichiometry (1.1 eq. benzyl bromide) minimizes this .

Physicochemical Properties

Spectral Characterization

PropertyDataSource
IR (cm⁻¹)3350 (N-H), 1100 (C-O-C)
¹H NMR (CDCl₃, δ ppm)1.2–1.4 (cyclopropane CH2), 3.5 (OCH2), 7.3 (Ar-H)
13C NMR12.5 (cyclopropane C), 70.1 (OCH2)

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DCM, THF) but insoluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Degrades rapidly under strong acids (t1/2 = 2 h in 1M HCl) but stable in neutral/basic conditions (t1/2 > 6 months at 4°C) .

Pharmacological and Industrial Applications

Cardiovascular Therapeutics

Structural analogs of {1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine exhibit dual activity in cardiac cells:

  • Ryanodine Receptor 2 (RyR2) Stabilization: Reduces Ca²⁺ leak in sarcoplasmic reticulum (EC50 = 383 nM for related compounds) .

  • SERCA2a Activation: Enhances ATP-dependent Ca²⁺ uptake (20% increase at 1 μM) .

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Antihypertensive Agents: Functionalization of the amine group yields derivatives with ACE-inhibitory activity .

  • Anticancer Compounds: Conjugation with platinum complexes improves tumor selectivity in vitro (IC50 = 8.2 μM vs. HeLa cells) .

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for targeted drug delivery.

  • In Vivo Efficacy Studies: Validating cardiovascular benefits in animal models of heart failure.

  • Covalent Modification: Exploring click chemistry to attach fluorophores for cellular imaging .

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